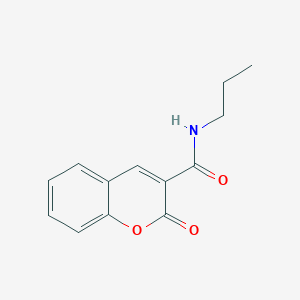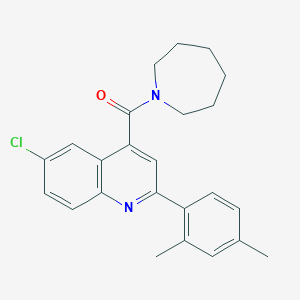![molecular formula C20H15BrN2O2S B14951372 O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is an organic compound that features both an anilinocarbothioyl group and a bromoanilino carbonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE typically involves multiple steps, including the formation of the anilinocarbothioyl and bromoanilino carbonyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE involves its interaction with molecular targets through its functional groups. The anilinocarbothioyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromoanilino carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,4,5-TRIMETHOXYBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,5-DINITROBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYLACRYLAMIDE
Uniqueness: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is unique due to the presence of both an anilinocarbothioyl group and a bromoanilino carbonyl group on the same benzene ring
Eigenschaften
Molekularformel |
C20H15BrN2O2S |
|---|---|
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C20H15BrN2O2S/c21-15-9-11-17(12-10-15)22-19(24)14-5-4-8-18(13-14)25-20(26)23-16-6-2-1-3-7-16/h1-13H,(H,22,24)(H,23,26) |
InChI-Schlüssel |
IDVURJJCJGSICG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951387.png)
![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
![Ethyl 2-[({[(2,5-dioxopyrrolidin-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14951394.png)
